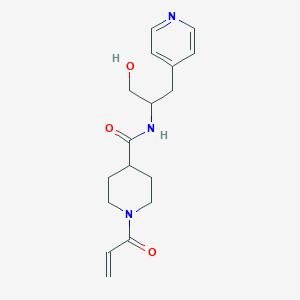

Ethyl 2-morpholin-4-ylpropanoate

Descripción general

Descripción

Ethyl 2-morpholin-4-ylpropanoate is a chemical compound that is part of the morpholine family, which are heterocyclic organic compounds. These compounds contain a ring structure composed of both nitrogen and oxygen atoms. Morpholine derivatives are known for their applications in various chemical reactions and as intermediates in the synthesis of biologically active compounds.

Synthesis Analysis

The synthesis of morpholine derivatives can involve various starting materials and reaction conditions. For instance, ethyl azidoformate reacts with morpholine to produce 4-(ethoxycarbonyl)morpholine in good yields, indicating that azidoformate can be used as a reagent for introducing the ethoxycarbonyl group into the morpholine ring . Another example is the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, which is achieved through a cyclization reaction of 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, followed by reduction and acidification . These methods demonstrate the versatility of morpholine chemistry and the potential for creating a wide array of derivatives, including ethyl 2-morpholin-4-ylpropanoate.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was confirmed by NMR, IR, and mass spectral studies, and its crystal structure was determined by single crystal X-ray diffraction . These techniques are crucial for confirming the identity and purity of synthesized compounds, including ethyl 2-morpholin-4-ylpropanoate.

Chemical Reactions Analysis

Morpholine derivatives participate in a variety of chemical reactions. The reaction of ethyl azidoformate with morpholines leads to different products depending on the substituents on the morpholine ring, which suggests that the electronic properties of the substituents can significantly influence the reaction pathway . Additionally, morpholine derivatives have been used as ligands in metal complexes, such as rhodium(III) complexes, which have been shown to catalyze the transfer hydrogenation reaction of ketones efficiently . This indicates that morpholine derivatives, including ethyl 2-morpholin-4-ylpropanoate, can have catalytic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect the boiling point, solubility, and stability of these compounds. The biological activity of morpholine derivatives, such as their antibacterial and antioxidant properties, is also an important aspect of their chemical properties . These properties are essential for the potential use of morpholine derivatives in pharmaceuticals and as intermediates in organic synthesis.

Aplicaciones Científicas De Investigación

Migraine Treatment Research Ethyl 2-morpholin-4-ylpropanoate has been investigated for its potential in treating migraines. Specifically, a derivative of this compound, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide (2), was synthesized and found to significantly reduce the total number of cortical spreading depressions in a rat model of migraine, indicating its potential as an orally bioavailable KCNQ2 potassium channel opener (Wu et al., 2003).

Synthesis of Aurora 2 Kinase Inhibitors The compound has been utilized in novel synthesis methods. For example, a one-pot, three-component Wittig–SNAr approach was developed to create derivatives of ethyl 2-morpholin-4-ylpropanoate, which are used as intermediates in the synthesis of aurora 2 kinase inhibitors. This method is notable for its high stereoselectivity and moderate to high yield, using water as a solvent under metal-free conditions (Xu et al., 2015).

Photodynamic Therapy for Cancer Derivatives of ethyl 2-morpholin-4-ylpropanoate have been synthesized and tested for their potential in photodynamic therapy against cancer. Specifically, phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups showed encouraging results in in vitro models using cancer cell lines, with notable cytotoxic activity in nonirradiated cells (Kucińska et al., 2015).

Heavy Metal Ion Sequestration Ethyl 2-morpholin-4-ylpropanoate has been incorporated into functionalized aliphatic polycarbonate-based hydrogels, demonstrating the ability to withdraw and retain lead ions from aqueous solutions. This research suggests its potential application in environmental remediation for heavy metal ion sequestration (Kawalec et al., 2013).

Antifungal Agent Development Derivatives of ethyl 2-morpholin-4-ylpropanoate have been identified as promising antifungal agents. In particular, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives showed fungicidal activity against Candida species and broad antifungal activity against various fungi species, including molds and dermatophytes (Bardiot et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-morpholin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-3-13-9(11)8(2)10-4-6-12-7-5-10/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHDUJKDRGLQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2511307.png)

![N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate](/img/structure/B2511319.png)

![4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde](/img/structure/B2511324.png)